molecular formula C22H43O6PS B024390 (S)-OMPT Triethylammonium salt CAS No. 1217471-69-6

(S)-OMPT Triethylammonium salt

Cat. No. B024390
M. Wt: 466.6 g/mol
InChI Key: FCVJYKICQNLXAX-XPTLAUCJSA-N
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Description

Synthesis Analysis

Triethylammonium salts are synthesized through various chemical reactions, often involving the transfer of a proton from an acid to triethylamine, resulting in the formation of the desired salt. For example, triethylammonium-3, 5-dinitrosalicylate was synthesized and crystals grown using a slow solvent evaporation solution growth technique, demonstrating the typical approach for these compounds (Rajkumar & Chandramohan, 2017).

Molecular Structure Analysis

The molecular structure of triethylammonium salts is often characterized using spectroscopic techniques like FT-IR, UV-Vis-NIR, and NMR, alongside X-ray diffraction analysis. These methods confirm the presence of various functional groups, molecular geometry, and the nature of bonding within the crystals. For instance, the molecular and electronic structure of a specific triethylammonium salt was elucidated using theoretical studies and X-ray diffraction, highlighting the detailed structural insights obtainable for these compounds (Timoshenko et al., 2013).

Chemical Reactions and Properties

Triethylammonium salts participate in a variety of chemical reactions, reflecting their versatile chemical properties. The reactivity can be influenced by the nature of the anion in the salt, with different substituents affecting the chemical behavior. The study of these salts often involves examining their behavior in synthesis reactions, their stability under various conditions, and their reactivity towards different reagents.

Physical Properties Analysis

The physical properties of triethylammonium salts, such as solubility, melting point, and crystal structure, are critical for their practical applications. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are commonly used to study these properties, providing information on thermal stability and phase behavior. For example, the thermal and electrochemical characteristics of triethylammonium-based protic ionic liquids with sulfonic acids were analyzed, offering insights into their phase behavior and electrical conductivity (Shmukler et al., 2018).

Scientific Research Applications

Synthesis and Properties

  • Synthesis and Growth : Triethylammonium-3, 5-dinitrosalicylate, an organic salt, has been synthesized and characterized for its structural, optical, thermal, electrical, and mechanical properties. This study highlights the compound's potential applications in various scientific fields due to its unique characteristics (Rajkumar & Chandramohan, 2017).

  • Structural Phase Transitions : Research on chloroantimonate(V) crystals, including triethylammonium salts, has revealed interesting structural phase transitions. These findings are significant for understanding the material's behavior under different conditions, which could be useful in various scientific applications (Bednarska-Bolek et al., 2002).

Chemical and Physical Analysis

  • Protic Ionic Liquids : Triethylammonium-based protic ionic liquids have been synthesized and analyzed for their phase behavior and electrochemical characteristics. These liquids display high electrical conductivity and thermal stability, making them suitable for various research applications (Shmukler et al., 2018).

  • Stabilization in Mass Spectrometry : The use of triethylammonium bicarbonate buffer in electrospray mass spectrometry has shown to stabilize noncovalent macromolecular complexes. This finding is crucial for the analysis of complex biological molecules and could greatly enhance the accuracy and reliability of mass spectrometric data (Lemaire et al., 2001).

  • Osmotic and Activity Coefficient Properties : Studies on aqueous solutions of triethylammonium formate and glycolate have revealed important osmotic and activity coefficient properties. These properties are essential for understanding the behavior of these compounds in solution, which could be beneficial in various scientific experiments (Patil et al., 2021).

Molecular Structure

  • Molecular and Electronic Structure Analysis : The molecular and electronic structure of triethylammonium salt derivatives have been extensively studied. These studies provide valuable insights into the properties and potential applications of these compounds in various scientific research areas (Timoshenko et al., 2013).

properties

IUPAC Name

N,N-diethylethanamine;[(2S)-3-dihydroxyphosphinothioyloxy-2-methoxypropyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43O6PS.2C6H15N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(23)27-19-21(26-2)20-28-29(24,25)30;2*1-4-7(5-2)6-3/h10-11,21H,3-9,12-20H2,1-2H3,(H2,24,25,30);2*4-6H2,1-3H3/b11-10-;;/t21-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHELRVLEXVWOAY-JNYXYQEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=S)(O)O)OC.CCN(CC)CC.CCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COP(=S)(O)O)OC.CCN(CC)CC.CCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H73N2O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

669.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-OMPT Triethylammonium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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